molecular formula C7H15BrClN2O2P B017040 Bromofosfamide CAS No. 104149-14-6

Bromofosfamide

Cat. No.: B017040
CAS No.: 104149-14-6
M. Wt: 305.54 g/mol
InChI Key: ZJVAVRRLTFVZIP-UHFFFAOYSA-N
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Description

Bromofosfamide, also known as (S)-(-)-Bromofosfamide, is a synthetic compound belonging to the oxazaphosphorine class of drugs. It is an enantiomerically pure bromo analog of ifosfamide, a well-known chemotherapeutic agent. This compound has shown significant potential as an anticancer agent, particularly in preclinical studies involving various tumor models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromofosfamide can be synthesized from 2H-1,3,2-oxazaphosphorine, 2-(1-aziridinyl)-3-(2-chloroethyl)tetrahydro-, 2-oxide. The synthesis involves the reaction with hydrogen bromide in chloroform at ambient temperature for approximately 0.25 hours . The yield of this reaction is reported to be around 77% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The reaction conditions, such as temperature and solvent, are conducive to large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bromofosfamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: this compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazaphosphorine derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying the reactivity and mechanisms of oxazaphosphorine derivatives.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying DNA interactions.

    Medicine: Primarily researched as an anticancer agent.

Mechanism of Action

Bromofosfamide exerts its effects primarily through its role as a DNA alkylating agent. It forms covalent bonds with DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis of cancer cells . The molecular targets of this compound include DNA and various proteins involved in DNA repair and replication.

Comparison with Similar Compounds

    Ifosfamide: A well-known chemotherapeutic agent with a similar structure but lacking the bromine substitution.

    Cyclophosphamide: Another oxazaphosphorine derivative used in cancer therapy.

    Trofosfamide: A related compound with similar therapeutic applications.

Uniqueness of Bromofosfamide: this compound is unique due to its bromine substitution, which imparts distinct chemical and biological properties. It has shown more favorable therapeutic indices compared to ifosfamide in preclinical studies . This uniqueness makes this compound a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAVRRLTFVZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCBr)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908827
Record name 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104149-14-6, 146452-36-0
Record name Bromofosfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104149146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146452360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92CV4ATFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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